Ethyl 2-amino-5-propylthiophene-3-carboxylate

Beschreibung

Introduction to Ethyl 2-Amino-5-Propylthiophene-3-Carboxylate

Structural Identification and Nomenclature

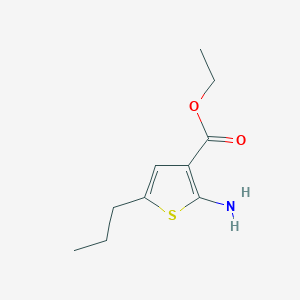

This compound belongs to the class of 2-aminothiophene derivatives, featuring a five-membered aromatic thiophene ring substituted at positions 2, 3, and 5. The molecular formula is C$${10}$$H$${15}$$NO$$_{2}$$S , with a molecular weight of 213.30 g/mol . Its IUPAC name systematically describes the substituents:

- Ethyl ester at position 3 (carboxylate group).

- Amino group (-NH$$_2$$) at position 2.

- Propyl chain (-CH$$2$$CH$$2$$CH$$_3$$) at position 5.

The compound’s structure is further defined by its SMILES notation (CCCc1cc(C(=O)OCC)c(N)s1) and InChIKey (LSUJHERAEYXQKQ-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical details. X-ray crystallography or NMR data, though not explicitly provided in the sources, would typically confirm the planar thiophene ring and substituent orientations, consistent with analogous thiophene derivatives.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 76575-31-0 | |

| Molecular Formula | C$${10}$$H$${15}$$NO$$_{2}$$S | |

| Molecular Weight | 213.30 g/mol | |

| Melting Point | 73°C (reported for analogues) | |

| Storage Conditions | Sealed, 2–8°C |

Historical Context in Thiophene Derivative Research

Thiophene chemistry traces its origins to Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. The identification of 2-aminothiophene-3-carboxylates emerged later, driven by their synthetic versatility and biological potential. This compound exemplifies advancements in Gewald reaction optimization, a method developed in the 1960s for assembling 2-aminothiophenes from ketones, aldehydes, and cyanothioacetamides.

The propyl substituent at position 5 reflects efforts to modulate lipophilicity and steric bulk in drug design. For instance, analogues with alkyl chains demonstrate improved membrane permeability in antimicrobial and anticancer agents. Early studies on similar compounds, such as ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate (CAS 934393-71-2), highlighted the role of alkyl groups in enhancing metabolic stability.

Significance in Heterocyclic Chemistry

Thiophenes rank among the most studied heterocycles due to their aromaticity, electron-rich nature, and bioisosteric equivalence to phenyl rings. This compound contributes to this field in three key areas:

Synthetic Flexibility : The amino and ester groups serve as handles for further functionalization. For example, the amino group undergoes acylations to form amides, while the ester can be hydrolyzed to carboxylic acids. Such reactivity is exploited in combinatorial libraries for drug discovery.

Pharmacological Potential : 2-Aminothiophene-3-carboxylates exhibit selective cytostatic activity against T-cell lymphomas and prostate cancer cells, as demonstrated by in vitro studies. The propyl chain may enhance interactions with hydrophobic binding pockets in target proteins.

Material Science Applications : Thiophene derivatives are pivotal in organic electronics due to their conjugated π-systems. While this compound’s applications in materials remain underexplored, its structural motifs align with conductive polymer precursors.

Table 2: Comparative Analysis of Thiophene Derivatives

The compound’s role in heterocyclic chemistry is further underscored by its utility in cross-coupling reactions. For instance, Suzuki-Miyaura couplings with aryl boronic acids could introduce aromatic moieties at position 5, diversifying its applications. Recent patents and publications emphasize its value as a building block for kinase inhibitors and antiviral agents, aligning with trends in personalized medicine.

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-propylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-5-7-6-8(9(11)14-7)10(12)13-4-2/h6H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJHERAEYXQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392133 | |

| Record name | ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76575-31-0 | |

| Record name | ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Components and Conditions

- Starting materials:

- A suitable ketone bearing the propyl group (e.g., 3-hexanone or a related alkyl ketone)

- Ethyl cyanoacetate or methyl cyanoacetate as the nitrile component

- Elemental sulfur as the sulfur source

- A base catalyst such as morpholine or diethylamine

- Solvent: Methanol or dimethylformamide (DMF)

General Procedure

- The ketone, cyanoacetate, and sulfur are combined in the presence of the base catalyst.

- The mixture is refluxed or heated (typically 50–100 °C) for several hours (e.g., overnight to 12 hours).

- The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization to yield the 2-aminothiophene core.

- The product precipitates out or is extracted and purified by column chromatography.

Example Synthesis

- Morpholine (10 mmol) is added to a mixture of 3-hexanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (10 mmol) in methanol (5 mL).

- The mixture is refluxed overnight.

- After cooling, the precipitate is filtered, dissolved in dichloromethane, dried over sodium sulfate, and purified by silica gel chromatography using petroleum ether/ethyl acetate (9:1) as eluent.

- The product, methyl 2-amino-5-propylthiophene-3-carboxylate, is obtained as a white solid in yields around 11% (noting that regioisomeric mixtures may require recrystallization for purity).

Functional Group Modifications

Esterification

- The carboxylate group is introduced as an ester (ethyl or methyl) by using cyanoacetate esters in the Gewald reaction.

- Post-synthesis, ester hydrolysis (saponification) can be performed to obtain the corresponding carboxylic acid if needed.

- Esterification can also be achieved by methylation or ethylation of the carboxylic acid precursor using alkyl halides under basic conditions.

Amino Group Formation

- The Gewald reaction inherently introduces the amino group at position 2 during the cyclization step.

- No additional nitration/reduction steps are typically required for the amino group in this synthesis.

Alternative Synthetic Routes

While the Gewald reaction is predominant, other approaches include:

Direct lithiation and substitution: Starting from thiophene, regioselective lithiation at position 5 followed by alkylation with propyl halides can install the propyl group. Subsequent functionalization at position 3 with carboxylate groups and introduction of the amino group may be achieved via formylation, nitration, and reduction steps, though this is more complex and less common.

Multicomponent condensations: Condensation of 3-aminothiophenes with Meldrum’s acid and aromatic aldehydes can yield related substituted thiophenes, but this method is more applicable to complex derivatives rather than simple this compound.

Detailed Research Findings and Data

Reaction Yields and Purity

Spectroscopic Data (Representative)

| Parameter | Data (Mthis compound) |

|---|---|

| ^1H NMR (400 MHz, DMSO-d6) | δ 7.14 (s, 2H, amino protons), 3.68 (s, 3H, OCH3), 2.54 (t, 2H, CH2 propyl), 1.38 (m, 2H), 0.85 (t, 3H) |

| ^13C NMR (100 MHz, DMSO-d6) | δ 165.0 (C=O), 136.2, 112.5, 103.0 (thiophene carbons), 50.3 (OCH3), 29.6, 23.2, 13.9 (propyl carbons) |

| HRMS (ESI) | Calculated m/z 214.0896 (M+H), Found 214.0897 |

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes the Gewald reaction by controlling temperature, solvent choice (e.g., DMF or MeOH), and catalyst loading to improve yield and selectivity.

- Use of continuous flow reactors or microwave-assisted synthesis can enhance reaction rates and yields.

- Purification is typically achieved by crystallization or chromatography.

- Large-scale production includes careful control of sulfur incorporation and minimization of side-products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Gewald Reaction | 3-Hexanone, methyl/ethyl cyanoacetate, sulfur | Morpholine or diethylamine (base) | Reflux in MeOH or heating in DMF, 12–24 h | ~11% (initial crude) | Direct formation of amino-thiophene core; simple reagents | Regioisomer mixtures; moderate yield |

| Lithiation and Alkylation | Thiophene | n-BuLi, propyl halide | −78 °C to RT, multi-step | Variable | Regioselective alkylation possible | Multi-step, complex, lower overall yield |

| Multicomponent Condensation | 3-Aminothiophene, Meldrum’s acid, aldehydes | Acidic medium | Heating | Moderate | Versatile for complex derivatives | Not typical for simple this compound |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-5-propylthiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key Comparative Insights

Hydrophobicity and Solubility: The propyl chain in the target compound increases hydrophobicity compared to ethyl analogs, favoring membrane permeability in drug design . Methyl esters (e.g., Mthis compound) exhibit higher reactivity in nucleophilic substitutions due to reduced steric bulk .

Steric and Electronic Effects: Isopropyl substituents introduce steric hindrance, slowing reaction rates but improving selectivity in certain syntheses . Phenyl groups (e.g., 2-amino-4-methyl-5-phenyl analog) enhance aromatic interactions but reduce solubility in polar solvents .

Pharmaceutical Relevance: this compound is prioritized in lead optimization due to balanced lipophilicity and metabolic stability . Ethyl 2-amino-5-ethylthiophene-3-carboxylate, with shorter alkyl chains, may suit applications requiring aqueous compatibility .

Biologische Aktivität

Ethyl 2-amino-5-propylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry and cancer research. This compound is characterized by a thiophene ring with an ethyl ester and an amino group, contributing to its diverse pharmacological properties.

- Molecular Formula : C10H13NO2S

- Molecular Weight : 213.30 g/mol

- Structure : The compound features a propyl group at the fifth position of the thiophene ring, which may enhance its selectivity and potency compared to other thiophene derivatives.

Anti-Cancer Properties

Recent studies indicate that this compound exhibits anti-proliferative effects against various tumor cell lines, suggesting its potential as an anticancer agent. The compound's structural features allow it to selectively target cancer cells while minimizing effects on normal cells, making it a promising candidate for further development in cancer therapies.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring may participate in π-π interactions, modulating the activity of enzymes and receptors that are critical in cancer biology.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported significant anti-proliferative effects on breast and colon cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

Enzyme Interaction Studies

Research has also shown that this compound acts as a selective inhibitor for certain cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions is crucial for predicting pharmacokinetics and optimizing therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 43088-42-2 | 0.75 |

| Methyl 2-amino-thiophene-3-carboxylic acid | 4651-81-4 | 0.77 |

| tert-butyl 2-amino-thiophene-3-carboxylic acid | 59739-05-8 | 0.79 |

| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | 72965-16-3 | 0.74 |

The differences in substituents and functional groups among these compounds influence their biological activities and chemical reactivities, highlighting the unique profile of this compound.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| NMR | δ 1.25 (t, 3H, CH), δ 4.15 (q, 2H, OCH), δ 6.45 (s, 1H, thiophene) | |

| IR | 3350 cm (NH), 1680 cm (C=O) |

Q. Table 2. Optimization Parameters for Gewald Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes cyclization |

| Catalyst | Morpholine | Accelerates kinetics |

| Solvent | Ethanol | Balances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.